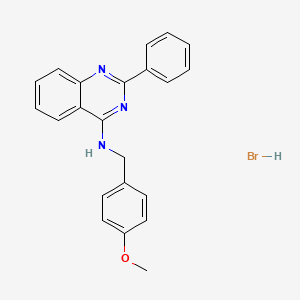

N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

853344-34-0 |

|---|---|

Molecular Formula |

C22H20BrN3O |

Molecular Weight |

422.3 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-phenylquinazolin-4-amine;hydrobromide |

InChI |

InChI=1S/C22H19N3O.BrH/c1-26-18-13-11-16(12-14-18)15-23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17;/h2-14H,15H2,1H3,(H,23,24,25);1H |

InChI Key |

QFFPNFNUYZYDBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid reacts with acylating agents such as chloroacetyl chloride to form intermediates that undergo cyclization. For example, reacting anthranilic acid with chloroacetyl chloride in dichloromethane yields 2-chloroquinazolin-4(3H)-one, a precursor for further functionalization. This method, however, requires stringent anhydrous conditions and prolonged reaction times (12–24 hours).

Base-Promoted SNAr Reaction of Ortho-Fluorobenzamides

A transition-metal-free approach utilizes cesium carbonate (Cs₂CO₃) to promote the nucleophilic aromatic substitution (SNAr) of ortho-fluorobenzamides with amides. For instance, 2-fluoro-N-methylbenzamide reacts with benzamide in dimethyl sulfoxide (DMSO) at 135°C for 24 hours to form 3-methyl-2-phenylquinazolin-4(3H)-one in 70% yield. This method avoids metal catalysts, simplifying purification and reducing costs.

Functionalization of the Quinazoline Core

Chlorination at the 4-Position

The quinazolin-4(3H)-one intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. In a representative procedure, 2-(morpholin-4-yl)quinazolin-4(3H)-one reacts with POCl₃ in N,N-dimethylformamide (DMF) at 110°C for 2 hours, yielding 4-chloro-2-(morpholin-4-yl)quinazoline. Excess POCl₃ is removed under reduced pressure, and the product is isolated via extraction with dichloromethane.

Nucleophilic Substitution with 4-Methoxybenzylamine

The 4-chloroquinazoline derivative reacts with 4-methoxybenzylamine in a nucleophilic aromatic substitution. For example, 4-chloro-2-phenylquinazoline and 4-methoxybenzylamine (1.05 equiv) are stirred in ethanol at 80°C for 6 hours, producing N-(4-methoxybenzyl)-2-phenylquinazolin-4-amine. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from isopropanol.

Salt Formation with Hydrobromic Acid

The free base is converted to the hydrobromide salt by treatment with hydrobromic acid (HBr) in a polar solvent. In a standard protocol, N-(4-methoxybenzyl)-2-phenylquinazolin-4-amine is dissolved in ethanol, and 48% HBr is added dropwise at 0°C. The mixture is stirred for 1 hour, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrobromide salt (mp: 228–230°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Cyclization : DMSO enhances reaction efficiency in SNAr reactions due to its high polarity and ability to stabilize transition states.

-

Chlorination : DMF facilitates POCl₃-mediated chlorination by solubilizing intermediates and preventing side reactions.

-

Substitution : Ethanol balances nucleophilicity and solubility, achieving >75% yield at 80°C.

Catalytic and Stoichiometric Considerations

-

Base Selection : Cs₂CO₃ outperforms K₂CO₃ or KOH in SNAr reactions, providing higher yields (70% vs. <30%).

-

Equivalents of POCl₃ : A 2.5:1 molar ratio of POCl₃ to quinazolinone ensures complete chlorination without over-decomposition.

Analytical Characterization

The compound is validated using spectroscopic and chromatographic techniques:

Comparative Analysis with Alternative Methods

Traditional vs. Transition-Metal-Free Approaches

Chemical Reactions Analysis

Nucleophilic Substitution and Cyclization

The quinazoline core is typically constructed via a nucleophilic substitution-cyclization sequence :

-

Step 1 : Substitution of urea on morpholine hydrochloride under acidic conditions forms morpholine-4-carboxamide intermediates .

-

Step 2 : Cyclization with substituted anthranilic acid yields 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4(3H)-one .

-

Step 3 : Chlorination with POCl₃ produces 4-chloro-2-(morpholin-4-yl)quinazoline, followed by displacement with arylamines (e.g., 4-methoxybenzylamine) to form the target scaffold .

SNAr (Nucleophilic Aromatic Substitution)

The 4-position of quinazoline undergoes selective substitution due to electron-deficient aromaticity:

-

Base-promoted reactions (e.g., Cs₂CO₃) enable coupling with amides or amines, as demonstrated in the synthesis of 2-aminoquinazoline derivatives .

-

Example: Reacting 4-chloroquinazoline with N-(4-methoxybenzyl)amine in DMSO at 135°C yields N-(4-methoxybenzyl)-2-phenylquinazolin-4-amine .

Methoxybenzyl Group Reactivity

The 4-methoxybenzyl (PMB) group participates in:

-

Acid-mediated cleavage : Hydrobromic acid (HBr) protonates the amine, forming the hydrobromide salt .

-

Oxidative coupling : Under basic conditions (e.g., t-BuONa), the PMB group stabilizes intermediates during cyclization .

Quinazoline Ring Modifications

-

Chlorination : POCl₃ selectively chlorinates the 4-position, enabling further functionalization .

-

Reduction : Catalytic hydrogenation reduces the quinazoline ring to tetrahydroquinazolines, though this is less common for the target compound .

Reaction Conditions and Catalysts

Key parameters influencing reaction efficiency:

*Estimated from analogous procedures in patents .

Mechanistic Insights and Selectivity

-

Regioselectivity : The 4-position of quinazoline is preferentially substituted due to higher electrophilicity compared to the 2-position .

-

Byproduct Formation : Competing pathways (e.g., over-chlorination or dimerization) are minimized using controlled stoichiometry of POCl₃ .

-

Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance SNAr reactivity by stabilizing transition states .

Stability and Degradation Pathways

Scientific Research Applications

Pharmaceutical Development

N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide has garnered attention as a potential lead compound in drug development due to its significant biological activity. Quinazoline derivatives, including this compound, are recognized for their ability to act as inhibitors of specific kinases involved in cancer progression. Notably, they have shown promise as selective inhibitors of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and cancer.

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cells and stimulate cell cycle arrest. For example, related quinazoline derivatives have demonstrated potent activity against breast cancer cell lines, leading to significant tumor reduction in xenograft models without apparent toxicity . This suggests that compounds within this class could be developed into effective anticancer agents.

Antimicrobial Properties

In addition to its anticancer potential, this compound exhibits antimicrobial properties. Quinazoline derivatives have been evaluated for their effectiveness against various bacterial and fungal strains, indicating potential applications in treating infections . The structural features of this compound may enhance its activity against resistant microbial strains.

Comparative Analysis with Other Quinazolines

The following table summarizes the unique properties of this compound compared to other related quinazoline derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Benzyl-2-phenylquinazolin-4-amine | Benzyl substitution | Potentially lower activity |

| 6-Iodoquinazolinone | Iodine substitution at position 6 | Increased lipophilicity |

| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amines | Morpholine group addition | Enhanced COX-II selectivity |

| Proquazone | Isopropyl substitution | Recognized anti-inflammatory effects |

The unique combination of methoxy and phenyl substituents in this compound contributes to its distinct pharmacological profile compared to other quinazoline derivatives.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide with structurally related compounds:

Key Observations :

- The hydrobromide salt’s synthesis (target compound) shares similarities with other quinazoline aminations, such as the use of polar aprotic solvents (DMF) and reflux conditions .

- Electron-donating groups (e.g., 4-methoxybenzyl) may reduce reactivity compared to electron-withdrawing substituents (e.g., bromo), affecting reaction times and yields .

Physicochemical and Pharmacological Properties

Key Observations :

- The hydrobromide salt form likely improves aqueous solubility compared to non-ionic analogues, similar to the cardioprotective hydrobromide compound in .

- Substitutions at the 4-amino position (e.g., morpholinoethyl in 1.9) enhance antiviral activity, suggesting that the 4-methoxybenzyl group in the target compound may optimize kinase binding .

- High logP values (e.g., 7.0 in 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide) correlate with reduced solubility, emphasizing the importance of salt formation in the target compound .

Biological Activity

N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other quinazoline derivatives.

Chemical Structure and Properties

This compound features a quinazoline ring substituted with a methoxybenzyl group and a phenyl group. The structural formula can be represented as follows:

This compound's unique structural features contribute to its pharmacological profile, making it a candidate for various therapeutic applications.

1. Anticancer Properties

This compound has shown promising anticancer activity through several mechanisms:

- Kinase Inhibition : This compound acts as an inhibitor of specific kinases involved in cancer progression. Quinazoline derivatives are known to selectively inhibit cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and cancer development.

- Cell Cycle Regulation : Studies indicate that quinazoline derivatives can induce cell cycle arrest in cancer cells. For instance, treatment with related compounds has been shown to block the G2/M phase in various cancer cell lines, leading to reduced proliferation .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit COX enzymes, particularly COX-2. This inhibition is crucial as COX-2 is often upregulated in inflammatory conditions and certain cancers .

3. Antimicrobial Activity

Emerging research suggests that this compound may also possess antimicrobial properties. Quinazolines have been reported to exhibit activity against various bacterial strains, indicating potential applications in treating infections .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with other quinazoline derivatives. The following table summarizes some key comparisons:

| Compound | Structural Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Methoxybenzyl and phenyl substitutions | Anticancer, anti-inflammatory | TBD |

| Proquazone | Isopropyl substitution | Anti-inflammatory | 10.5 |

| 6-Iodoquinazolinone | Iodine substitution at position 6 | Increased lipophilicity; anticancer potential | 5.0 |

| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amines | Morpholine addition | Enhanced COX-II selectivity; analgesic effects | 7.0 |

Case Studies and Research Findings

Several studies have investigated the biological activities of quinazoline derivatives, including this compound:

- In Vitro Studies : A study assessed the cytotoxic effects of various quinazoline derivatives on human cancer cell lines (MCF7, A549). The results indicated that compounds with methoxy and phenyl substitutions exhibited significant antiproliferative activity with IC50 values ranging from 0.33 to 7.10 μM .

- In Silico Analysis : Molecular docking studies have been conducted to predict the binding affinity of this compound to COX enzymes and kinases involved in cancer progression. These studies suggest that structural modifications could enhance its therapeutic efficacy while minimizing side effects .

- Analgesic and Anti-inflammatory Activity : Research has demonstrated that related quinazoline compounds exhibit significant analgesic effects comparable to standard medications like Indomethacin, emphasizing their potential in pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.